molecular formula C18H28BNO4 B3047096 tert-Butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 1352413-09-2

tert-Butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B3047096
CAS No.: 1352413-09-2
M. Wt: 333.2
InChI Key: KSZKPTFZNNBPJW-UHFFFAOYSA-N
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Description

“tert-Butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate” is a chemical compound with the molecular formula C18H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The compound is acquired through two substitution reactions . Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .


Physical and Chemical Properties Analysis

The predicted boiling point of the compound is 404.2±45.0 °C and the predicted density is 1.06±0.1 g/cm3 . The predicted pKa value is 13.97±0.70 .

Scientific Research Applications

Nanoparticle Development

Tert-Butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, along with similar compounds, plays a critical role in the development of nanoparticles. Fischer, Baier, and Mecking (2013) utilized a series of three-coordinate complexes, including one with a tert-butyl component, for the polymerization process that led to the formation of heterodisubstituted polyfluorenes. These polyfluorenes, when transformed into amphiphilic block copolymer, produced stable nanoparticles exhibiting bright fluorescence emission, highlighting the compound's significance in advancing nanotechnology and potential applications in bioimaging and diagnostics (Fischer, Baier, & Mecking, 2013).

Intermediate in Synthesis

This compound also serves as an important intermediate in synthesizing biologically active compounds. For instance, Kong et al. (2016) discussed the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting the compound's role as a crucial intermediate in the production of crizotinib, a drug used in cancer treatment. The synthesis involved a multi-step process with this compound serving as a key component, demonstrating its critical role in medicinal chemistry and pharmaceutical development (Kong et al., 2016).

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H319, H315, and H335 . Precautionary measures include P264, P280, P302+P352, P321, P332+P313, P362, P264, P280, P305+P351+P338, and P337+P313P .

Properties

IUPAC Name

tert-butyl N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-12-9-13(19-23-17(5,6)18(7,8)24-19)11-14(10-12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZKPTFZNNBPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109510
Record name Carbamic acid, N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352413-09-2
Record name Carbamic acid, N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352413-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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